(5-Benzylamino-2-styryl-oxazol-4-yl)-phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE: is a complex organic compound with the molecular formula C22H25N2O4P . It is characterized by the presence of an oxazole ring, a benzylamino group, and a phenylethenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.
Addition of the Phenylethenyl Group: The phenylethenyl group is added through a Wittig reaction or a similar method.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The benzylamino and phenylethenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL [5-(BENZYLAMINO)-2-(1-NAPHTHYL)-1,3-OXAZOL-4-YL]PHOSPHONATE
- DIETHYL [5-(BENZYLAMINO)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-4-YL]PHOSPHONATE
Uniqueness
DIETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N2O4P |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-benzyl-4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H25N2O4P/c1-3-26-29(25,27-4-2)22-21(23-17-19-13-9-6-10-14-19)28-20(24-22)16-15-18-11-7-5-8-12-18/h5-16,23H,3-4,17H2,1-2H3/b16-15+ |
InChI Key |
IGDOAXDUJOEUBU-FOCLMDBBSA-N |
Isomeric SMILES |
CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CC=C3)OCC |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.